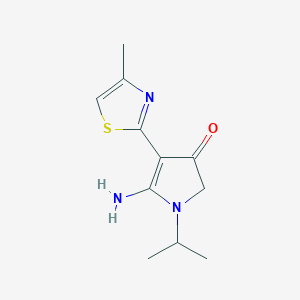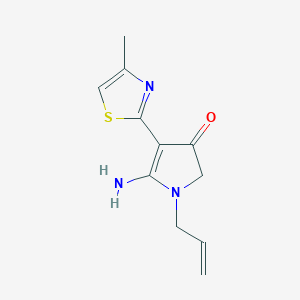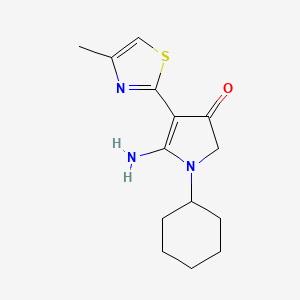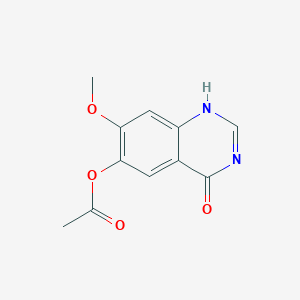
Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is a chemical compound with the molecular formula C2K2N2O4S. It is known for its unique structure, which includes a thiadiazole ring with two potassium ions. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate typically involves the reaction of 1,2,5-thiadiazole-3,4-dione with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions usually include maintaining a specific temperature and pH to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate may involve large-scale reactors and continuous processing techniques. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: It can be reduced to form radical anions, which have unique properties and applications.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidation states of the compound, radical anions, and substituted derivatives. These products have distinct properties and are used in different scientific and industrial applications .
Scientific Research Applications
Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form coordination complexes with metals, which are useful in catalysis and other applications. The specific pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate include:
- 1,2,5-Thiadiazole-3,4-dione
- 1,2,5-Thiadiazole-3,4-diolate
- 1,2,5-Thiadiazole-1,1-dioxide
Uniqueness
Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is unique due to its specific structure and the presence of two potassium ions. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to form radical anions and coordination complexes makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O4S.2K/c5-1-2(6)4-9(7,8)3-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARUADISCAJJLX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NS(=O)(=O)N=C1[O-])[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2K2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzamide](/img/structure/B7818327.png)

![2-phenyl-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]propanenitrile](/img/structure/B7818338.png)

![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818350.png)


![6-methyl-5-prop-2-enyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B7818388.png)

![7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7818405.png)



